molecular formula C21H22N4O2S B2542397 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008859-86-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2542397
CAS RN: 1008859-86-6
M. Wt: 394.49
InChI Key: XGKCYKHLZGGNBW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a benzothiophene moiety and a quinoxalinone moiety. While the exact compound is not directly described in the provided papers, they do offer insights into similar compounds and their synthesis, structure, and properties, which can be used to infer details about the target compound.

Synthesis Analysis

The synthesis of related compounds involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which itself is prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst . Another related compound is synthesized through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods suggest that the target compound could potentially be synthesized through similar cyclization and acylation reactions, utilizing the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was confirmed by various analytical techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . The X-ray diffraction analysis of this compound reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar. This information provides a basis for understanding the three-dimensional conformation of the target compound's molecular structure.

Chemical Reactions Analysis

The target compound's benzothiophene and quinoxalinone moieties suggest it could participate in various chemical reactions. The papers describe the use of the cyanoacetamido moiety in the key precursor for synthesizing different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The reactions involve regioselective attack and/or cyclization, indicating that the target compound may also be amenable to similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not detailed in the provided papers, the described compounds' properties can offer some insights. The synthesis procedures are noted for their simplicity, involving one-pot reactions under mild conditions, which could imply that the target compound may also be synthesized under similar conditions . The antitumor activities of the synthesized products were studied, and most compounds revealed high inhibitory effects on various human cancer cell lines . This suggests that the target compound might also possess biological activity, which could be of interest for pharmaceutical applications.

Scientific Research Applications

Formation and Reactivity of Free Radicals

Research has shown that certain acetaminophen metabolites and analogs are metabolized by rat liver microsomes to their corresponding aminophenoxyl free radicals. These radicals were identified through ESR spectra and are significant in studying the reactivity of pharmaceutical compounds in biological systems (Fischer et al., 1985). This research helps in understanding the metabolic pathways and potential toxicities of similar complex molecules.

Anticancer and Antimicrobial Applications

A study on the synthesis of new substituted acetamides revealed their potential as broad-spectrum antibacterial agents and showed promising anticancer effects against several cancer lines. This research emphasizes the role of structural analogs of complex acetamides in developing new therapeutic agents (Ahmed et al., 2018). The findings could provide a foundation for further exploration into the therapeutic applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Enzymatic Inhibition and Toxicity Mechanism

Understanding the mechanism of toxicity and enzymatic interactions of compounds similar to acetaminophen analogs allows for better insight into their safety and efficacy. Research has delved into the synthesis and reactions of various acetaminophen derivatives to explore their toxicological profiles (Fernando et al., 1980). These studies are crucial for developing safer pharmaceutical compounds and for predicting the behavior of novel molecules like the one .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-11-7-15-16(8-12(11)2)24-20(27)17(23-15)9-19(26)25-21-14(10-22)13-5-3-4-6-18(13)28-21/h7-8,17,23H,3-6,9H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKCYKHLZGGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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